D-Homocysteine thiolactone

概要

説明

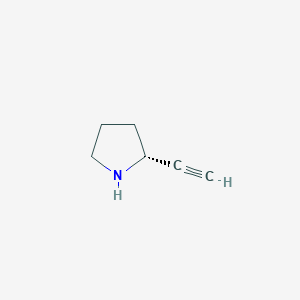

D-Homocysteine thiolactone is a five-membered cyclic thioester derived from the amino acid homocysteine. It is formed as a result of an error-editing reaction, primarily involving methionyl-tRNA synthetase . This compound is significant due to its association with various cardiovascular diseases, strokes, and neurological abnormalities . It is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis .

作用機序

Target of Action

D-Homocysteine thiolactone primarily targets protein lysine residues . It reacts with the side chain of protein lysine, causing protein damage and autoimmune responses . This interaction plays a significant role in various physiological and pathological processes.

Mode of Action

This compound is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .

Biochemical Pathways

Homocysteine thiolactone is involved in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to Homocysteine and adenosine . It is an important intermediate in methionine metabolism . The thioester chemistry of Homocysteine thiolactone underlies its ability to form isopeptide bonds with protein lysine residues, which impairs or alters protein function .

Pharmacokinetics

It is known that the compound is generated from homocysteine as a result of an error-editing reaction . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the modification of proteins, specifically through the reaction with the side chain of protein lysine . This causes protein damage and triggers autoimmune responses . An elevated level of homocysteine thiolactone is associated with cardiovascular diseases, strokes, atherosclerosis, neurological abnormalities, etc .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in plants, the presence of toxic Homocysteine metabolites and Homocysteine over-accumulation during the development of an infectious disease seem to suggest harmful effects of this amino acid also in plant cells . .

生化学分析

Biochemical Properties

D-Homocysteine thiolactone can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of homocysteine, affording HTL . This compound is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis .

Cellular Effects

An elevated level of this compound is associated with various diseases, presumably because it reacts to the side chain of protein lysine causing protein damage and autoimmune responses . It has been found that this compound slowly and irreversibly inhibited the activity of human acetylcholinesterase . Conversely, this metabolite and some of its analogues significantly enhanced the activity of human butyrylcholinesterase .

Molecular Mechanism

This compound is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of homocysteine, affording HTL .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to slowly and irreversibly inhibit the activity of human acetylcholinesterase . Conversely, this metabolite and some of its analogues significantly enhanced the activity of human butyrylcholinesterase .

Dosage Effects in Animal Models

In animal models, it has been found that intraperitoneal injections of this compound at a dose of 3,700 nmol/g body weight induced seizures in 29.5% of wild-type C57BL/6J mice . While doses from 40 to 2,850 nmol this compound/g mouse body weight did not induce seizures or death .

Metabolic Pathways

This compound is formed in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to homocysteine and adenosine . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of homocysteine, affording HTL .

準備方法

Synthetic Routes and Reaction Conditions: D-Homocysteine thiolactone can be synthesized through the demethylation of methionine using hydriodic acid at 128°C for three hours . This process involves the formation of methyl iodide, which is quantitatively recovered by absorption in an alcoholic solution of silver nitrate . The residue from methionine that remains in the acid is identified as this compound .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the hydriodic acid digestion procedure provides a convenient method for its preparation . This method is particularly useful for biological studies .

化学反応の分析

Types of Reactions: D-Homocysteine thiolactone undergoes various chemical reactions, including:

Oxidation: It can form disulfide bridges and complex metallic cations.

Substitution: It reacts with protein lysine residues, forming isopeptide bonds in a process called N-homocysteinylation.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Substitution: Typically involves protein lysine residues under physiological conditions.

Major Products Formed:

Oxidation: Formation of disulfide bridges.

Substitution: Formation of N-homocysteinylated proteins.

科学的研究の応用

D-Homocysteine thiolactone has several scientific research applications:

Chemistry: Used as a building block for organic synthesis and polymer science.

Biology: Studied for its role in protein N-homocysteinylation and its impact on protein function.

Medicine: Investigated for its association with cardiovascular diseases and neurological abnormalities.

Industry: Utilized in the development of sustainable materials and probes.

類似化合物との比較

L-Homocysteine thiolactone: Similar in structure but differs in stereochemistry.

Methionine thiolactone: Another cyclic thioester derived from methionine.

Uniqueness: D-Homocysteine thiolactone is unique due to its specific formation from homocysteine and its significant role in protein N-homocysteinylation . Its association with various diseases and its versatility as a synthetic building block further distinguish it from similar compounds .

特性

IUPAC Name |

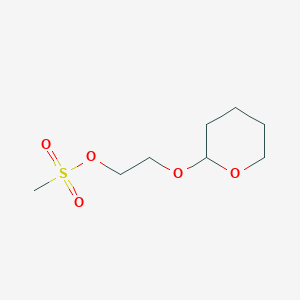

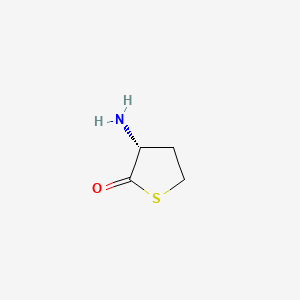

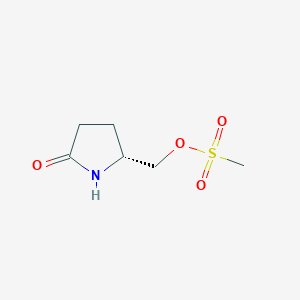

(3R)-3-aminothiolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130548-06-0 | |

| Record name | D-Homocysteinethiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid](/img/structure/B3321038.png)